1H-Pyrazole-5-carbonyl azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116570-74-2 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.102 |
IUPAC Name |
1H-pyrazole-5-carbonyl azide |
InChI |
InChI=1S/C4H3N5O/c5-9-8-4(10)3-1-2-6-7-3/h1-2H,(H,6,7) |
InChI Key |
MIHHTKLLYWWYQX-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1)C(=O)N=[N+]=[N-] |
Synonyms |
PYRAZOLE-3-CARBONYL AZIDE |
Origin of Product |
United States |
Methodologies for the Synthesis of 1h Pyrazole 5 Carbonyl Azide and Its Precursors
Established Synthetic Pathways to Pyrazole (B372694) Carbonyl Azides
Traditional methods for synthesizing pyrazole carbonyl azides have been well-documented and are foundational to the field. These pathways typically involve the conversion of more stable pyrazole derivatives.
A common and well-established method for preparing pyrazole carbonyl azides involves a two-step process starting from a pyrazole carboxylic acid. scispace.com The initial step is the conversion of the pyrazole carboxylic acid to its corresponding acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. scispace.commetu.edu.tr
The resulting pyrazole acyl chloride is a reactive intermediate that is then treated with an azide (B81097) source, typically sodium azide (NaN₃), to yield the final 1H-pyrazole-5-carbonyl azide. core.ac.uk This nucleophilic substitution reaction, where the azide ion displaces the chloride, is a standard and effective method for introducing the azide functionality. core.ac.uk The reaction mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the acyl azide and a chloride ion. core.ac.uk
Table 1: Reagents for Acyl Chloride Formation
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Pyrazole carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole acyl chloride | scispace.commetu.edu.tr |
Another classical route to pyrazole carbonyl azides is through the diazotization of pyrazole carbohydrazides. arabjchem.org This method involves treating the carbohydrazide (B1668358) with a diazotizing agent, most commonly nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl). arabjchem.orgderpharmachemica.comkoreascience.kr
Generation from Pyrazole Carboxylic Acids via Acyl Chlorides
Contemporary and Advanced Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, safer, and environmentally friendly methodologies. This has led to the emergence of several advanced strategies for the synthesis of carbonyl azides, including those of the pyrazole family.
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and reaction control. organic-chemistry.orgnih.gov The use of potentially explosive reagents like azides is inherently safer in continuous flow reactors due to the small reaction volumes at any given time. nih.govacs.org
In this context, the synthesis of carbonyl azides can be performed in a flow system where a solution of the acyl chloride is passed through a column containing an immobilized azide reagent. durham.ac.uk This reagent is typically an ion-exchange resin with azide anions. durham.ac.uk This approach not only enhances safety by avoiding the handling of bulk, potentially hazardous azide solutions but also simplifies purification, as the excess reagent is contained within the column. durham.ac.uk Such flow processes have been successfully applied to the Curtius rearrangement, a key reaction of carbonyl azides. durham.ac.uk
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Azides
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk with explosive reagents | Enhanced safety due to small volumes | nih.govacs.org |
| Scalability | Can be challenging | Easily scalable by extending run time | organic-chemistry.org |
| Reaction Control | Less precise | Superior heat and mass transfer | durham.ac.uk |
| Purification | Often requires extensive work-up | Simplified, often with immobilized reagents | durham.ac.uk |
Recent advancements have introduced novel oxidative cross-coupling reactions for the formation of carbonyl azides. organic-chemistry.orgacs.org These methods can offer alternative pathways that may avoid the use of harsh reagents or multi-step sequences. One such innovative approach involves the iodine(III)-mediated cross-coupling between isocyanides and trimethylsilyl (B98337) azide (TMSN₃) to generate carbamoyl (B1232498) azides. organic-chemistry.orgacs.org While not directly demonstrated for this compound itself, the principle represents a significant advancement in C-N bond formation for azide synthesis. organic-chemistry.orgacs.org
These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. organic-chemistry.org The mechanism is thought to involve the formation of an azidyl radical, which then couples with the substrate. acs.org The development of such direct C-H functionalization and cross-coupling strategies is a rapidly evolving area of research with the potential to streamline the synthesis of complex molecules like functionalized pyrazole carbonyl azides. thieme-connect.com
The principles of green chemistry are increasingly influencing the design of synthetic routes. benthamdirect.com This includes the development of environmentally benign methods for the synthesis and functionalization of the pyrazole core itself, which is the precursor to this compound. rhhz.netnih.gov
These "green" protocols often focus on:
The use of environmentally friendly solvents: Aqueous media or biodegradable solvents are preferred over traditional volatile organic compounds. rhhz.net
Catalyst-free or metal-free reactions: This minimizes waste and toxicity associated with heavy metal catalysts. rhhz.net
Energy-efficient methods: Techniques like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. rhhz.netnih.gov
Multi-component reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. beilstein-journals.orgorganic-chemistry.org
For instance, the synthesis of pyrazole derivatives has been achieved using water as a solvent with the aid of a recyclable catalyst, or under catalyst-free conditions using ultrasonic irradiation. rhhz.netmdpi.com Such approaches, while not directly producing the carbonyl azide, are crucial for the sustainable production of the necessary pyrazole precursors. benthamdirect.com
Solid-Phase Synthesis Techniques for Azide Intermediates
Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of heterocyclic compounds, including the intermediates required for this compound. This methodology facilitates streamlined purification processes, as excess reagents and soluble by-products are simply washed away from the polymer-bound product. The use of solid supports is particularly advantageous for constructing libraries of compounds for high-throughput screening. wisdomlib.org
The general strategy for producing pyrazole-based azide intermediates on a solid phase involves several key steps. Typically, a suitable pyrazole precursor, most often a pyrazole carboxylic acid, is anchored to a polymer support. This is followed by on-resin chemical transformations to construct the desired molecule. The final step involves the conversion of the resin-bound carboxylic acid to the corresponding acyl azide.
Anchoring and Linker Strategy:
The synthesis commonly begins by attaching a pyrazole carboxylic acid derivative to a solid support, such as a Wang or Merrifield resin, via an acid-labile linker. smolecule.comacs.org This linkage must be stable to the subsequent reaction conditions but easily cleavable to release the final product. For instance, a pyrazole carboxylate can be anchored to Wang resin, preparing it for further functionalization. smolecule.com An alternative approach utilizes a "catch and release" strategy on a cellulose-based support, where a β-keto-ester is first reacted to form a cellulose-bound enaminone, which is then cyclized with a hydrazine (B178648) to form the pyrazole ring, releasing the product into the solution while the support is regenerated. academie-sciences.fr
On-Resin Pyrazole Synthesis and Acyl Azide Formation:
The construction of the pyrazole ring itself can be performed on the solid phase. One validated method involves the loading of an acetyl-bearing carboxylic acid onto the support, followed by a Claisen condensation, α-alkylation, and subsequent cyclization with a monosubstituted hydrazine to yield a fully substituted, resin-bound pyrazole. mdpi.com This multi-step sequence allows for the introduction of diversity at various positions of the pyrazole scaffold. mdpi.com
Once the desired pyrazole-5-carboxylic acid is attached to the resin, it is converted to the target carbonyl azide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride. smolecule.comat.ua The subsequent reaction with an azide source, such as sodium azide, yields the resin-bound this compound. at.uanih.gov Care must be taken during this step to employ mild conditions to prevent the premature cleavage of the linker or rearrangement of the acyl azide. at.ua
An alternative to traditional batch processing is the use of flow chemistry. A polymer-supported azide reagent, such as an azide-functionalized monolith, can be used as a flow reactor. In this setup, a solution of the corresponding pyrazole-5-carbonyl chloride is passed through the azide monolith to efficiently generate the acyl azide in a continuous flow, which can offer safety and scalability advantages. durham.ac.uk
Research Findings in Solid-Phase Pyrazole Synthesis:
Researchers have successfully applied solid-phase techniques to create extensive libraries of pyrazole derivatives. These studies demonstrate the versatility of the approach by using a wide array of building blocks.
| Resin Type | Linker/Strategy | Precursor | Reagents for Cyclization | Key Findings | Reference(s) |
| Merrifield Resin | Benzylamine Linker | 5-Methyl-1H-pyrazol-3-amine | Isoamyl nitrite, BF3∙Et2O, then Cs2CO3, TMS-N3 | Successful immobilization and subsequent conversion to an azidopyrazole. The solid-phase route offered straightforward purification and high throughput. | beilstein-journals.org |
| Wang Resin | Acid-Labile Ester | Acetyl-bearing carboxylic acids | Substituted hydrazines, various esters for Claisen condensation | Validated a four-step sequence (loading, Claisen condensation, alkylation, cyclization) to produce a combinatorial library of 11,760 pyrazoles. | mdpi.com |
| Cellulose Beads | 'Catch & Release' | β-Keto-esters or β-Keto-amides | Phenylhydrazine, Hydroxylamine | A versatile and low-cost method for preparing isomerically pure pyrazoles in high yield (>95%) and purity without the need for complex purification. | academie-sciences.fr |
| Polystyrene | Aminomethyl functionalization | Resin-bound phosphazene base | Used as a reagent/scavenger support in a multi-step parallel synthesis of a pyrazole library. | Demonstrated the utility of polymer-bound reagents and scavengers to drive reactions to completion and simplify purification. |
Table 1. Examples of Solid-Phase Synthesis Strategies for Pyrazole Intermediates.
The yields and purities of the final products are critical metrics for the success of these synthetic routes. The following table presents data from selected studies, highlighting the efficiency of these methods.
| Product Type | Synthesis Method | Support/Reagent | Yield | Purity | Reference(s) |
| Substituted Pyrazoles | Parallel Synthesis | Wang Resin | Good to excellent | High | mdpi.com |
| 4,5-Disubstituted Isoxazoles and 1,4,5-Trisubstituted Pyrazoles | 'Catch & Release' | Cellulose-bound enaminone | High | >95% | academie-sciences.fr |
| Azidopyrazole | Solid-Phase Diazotization and Cleavage | Merrifield Resin | Quantitative immobilization, variable cleavage yields | Not specified | beilstein-journals.org |
| Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-ylcarbamate | Flow Chemistry | Azide Monolith | 90% | >95% | durham.ac.uk |
Table 2. Reported Yields and Purities for Solid-Phase Synthesis of Pyrazole Derivatives and Related Compounds.
Transformative Chemical Reactions and Synthetic Applications of 1h Pyrazole 5 Carbonyl Azide
Isocyanate Formation via Curtius Rearrangement
The Curtius rearrangement is a key thermal decomposition reaction of acyl azides, like 1H-pyrazole-5-carbonyl azide (B81097), to yield an isocyanate. nih.govorganic-chemistry.org This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to produce a diverse array of pyrazole (B372694) derivatives, including carbamates and ureas. nih.govvulcanchem.com
The generation of pyrazole-derived isocyanates from 1H-pyrazole-5-carbonyl azide proceeds through the Curtius rearrangement. This reaction involves the thermal decomposition of the acyl azide, leading to the elimination of nitrogen gas and the formation of a transient, electron-deficient acyl nitrene intermediate. nih.gov This is followed by a vulcanchem.comhelsinki.fi-shift of the pyrazole ring to the nitrogen atom, resulting in the formation of the corresponding pyrazolyl isocyanate. nih.govhelsinki.fi The rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.gov
One of the most common and mild methods for generating the acyl azide in situ and proceeding with the Curtius rearrangement is the use of diphenylphosphoryl azide (DPPA). nih.gov This method avoids the need to isolate the potentially explosive acyl azide. nih.gov The reaction of a pyrazole carboxylic acid with DPPA first forms a mixed anhydride, which then reacts with the azide anion to produce the acyl azide that subsequently rearranges to the isocyanate. nih.gov
The substrate scope for the Curtius rearrangement is generally broad, tolerating a wide variety of functional groups, which makes it a valuable tool in modern drug discovery and medicinal chemistry. nih.gov For pyrazole-containing systems, the reaction has been shown to be effective, as demonstrated in the synthesis of various fused heterocyclic compounds. helsinki.fi For instance, the carbonyl azide of pyrazolo[3,4-b]pyridine-5-carbonylazide undergoes Curtius rearrangement to furnish an isocyanate intermediate. helsinki.fi
Table 1: Key Features of Pyrazole-Derived Isocyanate Generation via Curtius Rearrangement
| Feature | Description |
| Reaction Type | Curtius Rearrangement |
| Starting Material | This compound (or corresponding carboxylic acid) |
| Key Reagent | Heat or reagents like Diphenylphosphoryl azide (DPPA) |
| Intermediate | Pyrazolyl isocyanate |
| Byproduct | Nitrogen gas (N₂) |
| Key Mechanistic Step | vulcanchem.comhelsinki.fi-shift of the pyrazole ring |
| Stereochemistry | Retention of configuration of the migrating group nih.gov |
| Advantages | Broad substrate scope, tolerance of various functional groups nih.gov |
The pyrazolyl isocyanate generated in situ from this compound is a versatile electrophile that readily reacts with various nucleophiles. This reactivity is harnessed to synthesize a wide range of pyrazole-functionalized compounds.
Carbamate (B1207046) Synthesis: Trapping the isocyanate with alcohols or phenols leads to the formation of pyrazole-functionalized carbamates (urethanes). nih.gov This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the isocyanate.
Urea (B33335) Synthesis: The reaction of the pyrazolyl isocyanate with primary or secondary amines yields pyrazole-functionalized ureas. vulcanchem.comekb.eg This is a common strategy in medicinal chemistry to introduce the urea moiety, which is a key structural feature in many biologically active compounds. nih.gov The reaction proceeds via the nucleophilic addition of the amine to the isocyanate.
These trapping reactions are typically high-yielding and allow for the introduction of a wide variety of substituents, making this a powerful method for generating libraries of pyrazole-containing compounds for screening purposes.
Mechanistic Investigations and Substrate Scope of Pyrazole-Derived Isocyanate Generation
Cycloaddition Chemistry of this compound
The azide functionality in this compound allows it to participate in various cycloaddition reactions, most notably 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings.
As a 1,3-dipole, this compound can react with various dipolarophiles, such as alkenes and alkynes, to form new heterocyclic rings. While the carbonyl azide itself can participate in these reactions, it is more common for the azide to be part of a different functional group attached to the pyrazole ring for these specific applications. For instance, pyrazolyl azides can undergo 1,3-dipolar cycloadditions with double bonds. mdpi.com The reaction of nitrile imines, which can be generated from tetrazoles, with cyclopropenes can lead to pyrazole derivatives that may undergo further rearrangement. chim.it The versatility of 1,3-dipolar cycloadditions makes them a cornerstone in the synthesis of complex heterocyclic systems. beilstein-journals.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction. wikipedia.orgnih.gov This reaction is widely used to link a pyrazole unit with a triazole ring, creating pyrazole-triazole hybrid molecules. beilstein-journals.org These hybrids are of significant interest due to their diverse biological activities. beilstein-journals.orgarkat-usa.org
In this reaction, the azide group of a pyrazole-containing molecule reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net The copper catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. sci-hub.se The reaction is known for its mild conditions, high yields, and tolerance of a broad range of functional groups. researchgate.net
A synthetic route has been developed to access triazole-pyrazole hybrids where the pyrazole can be N-functionalized before the CuAAC reaction. beilstein-journals.orgchemrxiv.org This methodology has been used to create a library of over fifty new multi-substituted pyrazole-triazole hybrids. beilstein-journals.org One-pot strategies have also been developed to avoid the isolation of potentially hazardous organic azides. beilstein-journals.orgsci-hub.se
Table 2: Synthesis of Pyrazole-Triazole Hybrids via CuAAC
| Feature | Description |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Pyrazole-containing azide and a terminal alkyne |
| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/sodium ascorbate) researchgate.netsci-hub.se |
| Product | 1,4-disubstituted 1,2,3-triazole-pyrazole hybrid nih.gov |
| Regioselectivity | High, exclusively the 1,4-isomer nih.gov |
| Key Advantages | High efficiency, mild reaction conditions, broad functional group tolerance researchgate.net |
1,3-Dipolar Cycloadditions for Pyrazole Ring Expansion and Functionalization
Diversification through Heterocyclic Annulation and Fusion Reactions
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The reactive nature of the azide and the isocyanate formed from it allows for various annulation (ring-forming) and fusion reactions.
For example, the reaction of 5-aminopyrazole derivatives, which can be accessed from pyrazole carbonyl azides via the Curtius rearrangement followed by hydrolysis, with various electrophilic reagents can lead to the formation of fused pyrimidine (B1678525) rings, such as in pyrazolo[1,5-a]pyrimidines. clockss.orgmdpi.com The reaction of a 5-aminopyrazole with a β-dicarbonyl compound is a common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. mdpi.com
Furthermore, transition metal-catalyzed C-H activation and annulation reactions provide a modern and atom-economical approach to fused pyrazole systems. For instance, a Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org These advanced synthetic methods allow for the rapid construction of complex molecular architectures based on the pyrazole core.
Construction of Fused Pyrazole Systems
The strategic employment of this compound and its derivatives has paved the way for the synthesis of various fused pyrazole systems. These fused heterocycles are of significant interest due to their prevalence in numerous biologically active compounds. The carbonyl azide functionality serves as a linchpin in orchestrating cyclization reactions that lead to the formation of these intricate molecular architectures.
Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles recognized for their wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. helsinki.firesearchgate.net The synthesis of these frameworks can be efficiently achieved through methodologies involving pyrazole-5-carbonyl azides.
One common strategy involves the Curtius rearrangement of a pyrazolo[3,4-b]pyridine-5-carbonyl azide intermediate. helsinki.fi For instance, the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide with nitrous acid yields the corresponding carbonyl azide. helsinki.fi Subsequent heating of this azide in a suitable solvent like methanol (B129727) can trigger a Curtius rearrangement to form an isocyanate, which can then undergo intramolecular cyclization. helsinki.fi In a specific example, refluxing 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide in methanol did not lead to the expected carbamate but instead yielded 3-methyl-1-phenyl-1,7-dihydro-oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one through an intramolecular nucleophilic addition of the carbonyl oxygen onto the isocyanate intermediate. helsinki.fi
The synthesis of the precursor pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazoles which are reacted with 1,3-dicarbonyl compounds or their equivalents. mdpi.commdpi.com Multicomponent reactions are also frequently employed to construct the initial pyrazolo[3,4-b]pyridine ring system in high yields. mdpi.com
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Related Fused Systems
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | 1. HNO₂, 2. Methanol, reflux | 3-Methyl-1-phenyl-1,7-dihydro-oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one | Not specified | helsinki.fi |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% | mdpi.com |
Thienopyrazoles, which integrate thiophene (B33073) and pyrazole rings, are another class of heterocyclic compounds with significant pharmacological potential. The synthesis of these scaffolds can be approached through various strategies, often involving the construction of one ring onto the other pre-existing ring. While direct synthesis from this compound is not extensively detailed, related methodologies point towards its potential as a precursor.
One established method for creating thienopyrazole scaffolds is the Gewald reaction. This reaction typically involves the condensation of a pyrazolone, a cyano-component like malononitrile (B47326), and elemental sulfur in the presence of a base. tandfonline.com For instance, the reaction of a substituted 2,4-dihydro-3H-pyrazol-3-one with malononitrile and sulfur using N-methylimidazole as a catalyst in DMF has been shown to produce thieno[2,3-c]pyrazole derivatives. tandfonline.com
Furthermore, the reaction of pyrazole derivatives with thio-acetylenes has been explored, where the oxidation state of the sulfur atom can control the regioselectivity of the resulting thienopyrazole. unibo.it The use of a Lewis acid catalyst can also influence the isomeric outcome. unibo.it These synthetic strategies highlight the modularity in constructing thienopyrazole systems, where a suitably functionalized pyrazole, potentially derived from this compound, could serve as a key building block.
The pyrazolo[5,1-b]thiazole core is present in molecules exhibiting antimicrobial and anticancer activities. mdpi.com A convenient synthesis route to access this heterocyclic system has been developed, which involves a carbonyl azide intermediate. The synthesis begins with the treatment of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate with hydrazine (B178648) hydrate (B1144303) to form the corresponding dicarbohydrazide. mdpi.com This dihydrazide is then converted into 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbonyl azide by reacting it with sodium nitrite (B80452) in an acidic aqueous medium. mdpi.com This dicarbonyl azide serves as a versatile precursor for further derivatization.
Table 2: Synthesis of Pyrazolo[5,1-b]thiazole Precursor
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|
This example, while starting from a more complex pyrazole, illustrates the principle of forming a carbonyl azide on a pyrazole-containing scaffold, which is then poised for further synthetic transformations.
Pyrazolo[3,4-d] helsinki.fiCurrent time information in Bangalore, IN.vulcanchem.comtriazines are nitrogen-rich heterocyclic compounds that have been investigated for various biological applications, including as anticancer agents. beilstein-journals.org The synthesis of these systems can be achieved through different routes, often involving the diazotization of an amino group on the pyrazole ring followed by cyclization. For example, 3,6-dihydro-4H-pyrazolo[3,4-d] helsinki.fiCurrent time information in Bangalore, IN.vulcanchem.comtriazin-4-ones can be synthesized from the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles. beilstein-journals.org
Another approach involves the reaction of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, which leads to the formation of a pyrazolo[3,4-d] helsinki.fiCurrent time information in Bangalore, IN.vulcanchem.comtriazine derivative. semanticscholar.org This highlights the utility of an azide group on the pyrazole ring, ortho to a reactive carbonyl or aldehyde function, in the construction of the fused triazine ring. While not a direct use of this compound, it demonstrates a closely related transformation where the azide participates in the heterocycle formation.
Pyrazolo[5,1-b]thiazole Derivatives
Access to Diverse Nitrogen-Containing Heterocyclic Architectures
The carbonyl azide group of this compound is a gateway to a variety of nitrogen-containing functional groups and, consequently, to a diverse range of heterocyclic systems. The most prominent reaction that enables this diversity is the Curtius rearrangement. organic-chemistry.orgwikipedia.org
Upon thermal or photochemical induction, this compound undergoes a rearrangement with the loss of dinitrogen gas to produce a highly reactive pyrazol-5-yl isocyanate intermediate. vulcanchem.comwikipedia.org This isocyanate is a versatile electrophile that can be trapped by a wide array of nucleophiles to generate different classes of compounds.
Reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield a primary amine, specifically 5-aminopyrazole. wikipedia.orgmasterorganicchemistry.com
Reaction with alcohols results in the formation of stable carbamates. wikipedia.org
Reaction with amines produces urea derivatives. wikipedia.org
This Curtius rearrangement strategy has been employed in the synthesis of various fused heterocyclic systems. For example, the intramolecular trapping of the isocyanate by a suitably positioned nucleophile within the same molecule can lead to the formation of bicyclic or polycyclic structures. helsinki.fi The versatility of the isocyanate intermediate makes this compound a valuable building block for combinatorial chemistry and the synthesis of libraries of pyrazole-containing compounds for drug discovery. tandfonline.comnih.gov
Nucleophilic Acyl Substitution Reactions for Functional Group Interconversion
The carbonyl group in this compound is part of an acyl azide, which is a type of carboxylic acid derivative. As such, it is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent expulsion of the azide ion (N₃⁻), which is a good leaving group, results in the formation of a new carboxylic acid derivative. masterorganicchemistry.com
This reactivity allows for the direct conversion of the carbonyl azide group into other functional groups. For instance, reaction with:
Amines can lead to the formation of pyrazole-5-carboxamides.
Alcohols can yield pyrazole-5-carboxylates (esters).
These nucleophilic acyl substitution reactions provide a direct pathway for functional group interconversion at the 5-position of the pyrazole ring, complementing the reactivity offered by the Curtius rearrangement. researchgate.netcymitquimica.com The choice of nucleophile dictates the resulting functional group, allowing for the strategic introduction of various moieties to modulate the chemical and biological properties of the pyrazole scaffold.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-b]pyridine |
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide |
| Pyrazol-5-yl isocyanate |
| 3-Methyl-1-phenyl-1,7-dihydro-oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one |
| 5-Aminopyrazole |
| Thienopyrazole |
| Thieno[2,3-c]pyrazole |
| Malononitrile |
| N-Methylimidazole |
| Pyrazolo[5,1-b]thiazole |
| Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate |
| 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide |
| 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbonyl azide |
| Pyrazolo[3,4-d] helsinki.fiCurrent time information in Bangalore, IN.vulcanchem.comtriazine |
| 3-Amino-1H-pyrazole-4-carboxamide |
| 3-Amino-1H-pyrazole-4-carbonitrile |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
| Carbamic acid |
| Carbamate |
| Urea |
| Pyrazole-5-carboxamide |
Thermal Rearrangements and Fragmentation Pathways of Pyrazole Carbonyl Azidesacs.org
The thermal behavior of pyrazole carbonyl azides is predominantly characterized by the Curtius rearrangement, a powerful synthetic transformation that converts an acyl azide into an isocyanate with the extrusion of dinitrogen (N₂). wikipedia.orgorganic-chemistry.org This reaction serves as a pivotal step in the synthesis of various nitrogen-containing heterocyclic compounds and functional materials. The high reactivity of the resulting pyrazolyl isocyanate intermediate allows for its subsequent conversion into a diverse array of stable derivatives, including ureas, carbamates, and amides, upon reaction with suitable nucleophiles. wikipedia.orgdurham.ac.uknih.gov
The mechanism of the thermal Curtius rearrangement has been a subject of detailed investigation. While initially postulated as a two-step process involving the formation of a highly reactive acyl nitrene intermediate, contemporary research and thermodynamic calculations strongly support a concerted mechanism. wikipedia.orgresearchgate.net In this concerted pathway, the migration of the pyrazole group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas, thereby avoiding the formation of a discrete nitrene species. wikipedia.org The rearrangement proceeds with complete retention of the migrating group's configuration.
The efficiency and outcome of the thermal process can be influenced by various factors, including the substitution pattern on the pyrazole ring and the reaction conditions. For instance, the use of flow chemistry with azide-functionalized monolithic reactors has been demonstrated as a safe and efficient method for conducting Curtius rearrangements on substrates like pyrazole-5-carbonyl chloride, which is converted in situ to the corresponding azide and then rearranged. durham.ac.ukresearchgate.net
Beyond the synthetically useful Curtius rearrangement, pyrazole carbonyl azides can undergo alternative fragmentation pathways, particularly under more strenuous thermal conditions or when substituted with energy-rich functional groups. In the context of high-energy density materials, the thermal decomposition is the desired function. For example, (3,4-dinitro-1H-pyrazol-5-yl)carbamoyl azide, a carbonyl azide-functionalized pyrazole, is designed for its detonation properties, where the thermal decomposition leads to rapid gas generation. nih.gov In other substituted azido-pyrazoles, thermolysis has been shown to yield products like pyrazole-carbonitriles, indicating that fragmentation leading to nitrile formation is a possible pathway. researchgate.net
Table 1: The Curtius Rearrangement as the Primary Thermal Pathway for Pyrazole Carbonyl Azides
| Starting Material | Conditions | Key Intermediate | Subsequent Products | Predominant Pathway | Citations |
| This compound | Thermal (Heating) | 1H-Pyrazol-5-yl isocyanate | Primary amines (with H₂O), Carbamates (with alcohols), Ureas (with amines) | Curtius Rearrangement | wikipedia.orgnih.gov |
| Pyrazole-5-carbonyl chloride (in situ azide formation) | Acetonitrile, Flow reactor with azide monolith | Pyrazol-5-yl isocyanate | Trapped with nucleophiles to form ureas and other derivatives | Curtius Rearrangement | durham.ac.uk |
| (3,4-dinitro-1H-pyrazol-5-yl)carbamoyl azide | Thermal (Detonation) | (3,4-dinitro-1H-pyrazol-5-yl)isocyanate | Gaseous decomposition products (N₂, CO, etc.) | Curtius Rearrangement & Fragmentation | nih.gov |
Table 2: Examples of Thermal Reactions and Fragmentation of Substituted Pyrazole Azide Derivatives
| Compound | Conditions | Observed Products | Noted Pathway/Reaction | Citations |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide | Reaction with various nucleophiles | Diverse range of fused heterocyclic systems | Rearrangement and subsequent cyclization/trapping reactions | researchgate.net |
| N-[(5-Azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines | Thermolysis | 5-Arylamino-1,3-diphenyl-1H-pyrazol-4-carbonitriles | Fragmentation and rearrangement | researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework and the differentiation between potential isomers. ipb.ptuniba.it
In ¹H NMR spectra of pyrazole derivatives, the chemical shifts of the pyrazole ring protons are characteristic. For instance, in N-unsubstituted pyrazoles, the proton at the C4 position typically appears as a distinct signal, while the protons at C3 and C5 can be influenced by the presence of tautomeric equilibria in solution. mdpi.comjetir.org The chemical shifts of substituents on the pyrazole ring provide further structural confirmation. rsc.org
¹³C NMR spectroscopy is equally crucial for structural assignment. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substitution pattern and the tautomeric form present. mdpi.comresearchgate.net The carbonyl carbon of the pyrazole-5-carbonyl azide moiety typically resonates at a characteristic downfield chemical shift, often in the range of δ ~162 ppm. The presence of broad signals for C3 and C5 in the ¹³C NMR spectra of N-unsubstituted pyrazoles in solvents like DMSO-d₆ can indicate a rapid proton exchange between the N1 and N2 positions, signifying a tautomeric equilibrium. mdpi.com In contrast, solid-state NMR can often identify individual tautomers. mdpi.com
Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are powerful for establishing connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt These advanced experiments are particularly useful in complex pyrazole derivatives where simple 1D spectra may be ambiguous.
Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the spatial relationships between atoms, aiding in the differentiation of isomers and the determination of preferred conformations in solution. ipb.pt
Table 1: Representative NMR Data for Pyrazole Derivatives
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Observations | Reference(s) |
| Pyrazole Protons | ¹H | - | ~7.8 | Characteristic region for pyrazole ring protons. | |
| Pyrazole C3/C5 | ¹³C | DMSO-d₆ | Broad Signals | Indicates tautomeric equilibrium in solution. | mdpi.com |
| Carbonyl Carbon | ¹³C | - | ~162 | Typical for a carbonyl group attached to the pyrazole ring. | |
| Pyrazole H-4 | ¹H | CDCl₃ | 6.36 (d, J = 2.5 Hz) | Example of a specific proton signal in a substituted pyrazole. | nih.gov |
| Pyrazole C-3 | ¹³C | CDCl₃ | 156.4 | Example of a specific carbon signal in a substituted pyrazole. | nih.gov |
Vibrational Spectroscopy (Infrared) for Characteristic Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the characteristic functional groups present in this compound and its derivatives. mdpi.com The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds.
The most prominent and diagnostic absorption band for the carbonyl azide group is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) moiety. This band typically appears in the region of 2140–2147 cm⁻¹. helsinki.fi The presence of this intense absorption is a clear indicator of the azide functionality.
The carbonyl (C=O) stretching vibration of the acyl group also gives rise to a strong absorption band. Its position can vary depending on the electronic environment but is generally found around 1700 cm⁻¹. For example, in some pyrazolo[3,4-b]pyridine-5-carbonyl azides, this peak is observed at approximately 1650 cm⁻¹. helsinki.fi
Other important vibrational modes include the N-H stretching of the pyrazole ring, which typically appears as a broad band in the region of 3100-3300 cm⁻¹, and the C-H stretching vibrations of the aromatic pyrazole ring and any other substituents. rsc.orggoogle.com The specific positions of these bands can be influenced by hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Azide (-N₃) | Asymmetric Stretch | 2140 - 2147 | Strong, Sharp | helsinki.fi |
| Carbonyl (C=O) | Stretch | ~1700 | Strong | |
| Pyrazole N-H | Stretch | 3100 - 3300 | Broad | rsc.orggoogle.com |
| C=O (Pyrazolo[3,4-b]pyridine) | Stretch | ~1650 | - | helsinki.fi |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound derivatives. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition and confirmation of its molecular formula. mdpi.comgoogle.com
The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined molecular weight is compared to the theoretically calculated value, with a close match providing strong evidence for the proposed structure. google.com
In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. researchgate.net When subjected to ionization, the parent molecule breaks apart into smaller, charged fragments in a predictable manner. The fragmentation pattern is a unique characteristic of the molecule and can be used to deduce its structure. For instance, the loss of a nitrogen molecule (N₂) from the azide group is a common fragmentation pathway for carbonyl azides. helsinki.fi The fragmentation of the pyrazole ring itself can also provide clues about the substitution pattern. chem-soc.si
By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule, much like solving a puzzle. This information, combined with data from other spectroscopic techniques like NMR and IR, provides a comprehensive and definitive characterization of the compound.
Table 3: High-Resolution Mass Spectrometry Data for a Representative Pyrazole Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z | Inferred Formula | Reference |
| 1-aryl-3-aryl-1H-pyrromonazole-5-hydroximic acid derivative | [M+H]⁺ | 350.1869 | 350.1862 | C₂₁H₂₄N₃O₂ | google.com |
| 1-aryl-3-aryl-1H-pyrromonazole-5-hydroximic acid derivative | [M+H]⁺ | 294.1243 | 294.1260 | C₁₇H₁₆N₃O₂ | google.com |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high accuracy. researchgate.net
In the context of this compound derivatives, single-crystal X-ray diffraction can definitively establish the connectivity of atoms, confirm the geometry of the pyrazole ring and the carbonyl azide group, and reveal the molecule's preferred conformation in the solid state. It can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.netglobalresearchonline.net For example, studies on related pyrazole compounds have revealed the formation of dimers and other aggregates through hydrogen bonding. mdpi.comglobalresearchonline.net
The structural parameters obtained from X-ray diffraction, such as bond lengths of approximately 1.33 Å for C-N and 1.39 Å for C-C in the pyrazole ring, can confirm the ring's aromatic character. The refinement of the crystal structure typically results in low R-factors (e.g., <0.08), indicating a high level of accuracy in the determined structure.
Table 4: Crystallographic Data for Representative Pyrazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-Phenyl-1H-pyrazol-3-ol | - | - | Dimer formation through hydrogen bonding. | nih.gov |
| (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Monoclinic | P2₁/c | (E)-configuration of the azomethine group confirmed. | researchgate.net |
| Pyrazole Derivative 4 | Triclinic | P1 | Unit cell parameters determined. | nih.gov |
| Pyrazole Derivative 5a | Monoclinic | P2₁/n | Unit cell parameters and space group identified. | nih.gov |
Spectroscopic Probes for Tautomeric Equilibria and Intramolecular Interactions
The study of tautomerism is crucial for understanding the chemical behavior of N-unsubstituted pyrazoles, including this compound derivatives. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In pyrazoles, annular tautomerism involves the movement of the N-H proton between the two nitrogen atoms of the ring. mdpi.comjetir.org Spectroscopic techniques are essential for investigating these equilibria and the influence of intramolecular interactions.
NMR spectroscopy is a primary tool for studying tautomerism in solution. mdpi.com The rate of tautomeric interconversion can affect the appearance of NMR spectra. If the interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed. researchgate.net Conversely, if the exchange is fast, averaged signals are seen. mdpi.com The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the tautomeric equilibrium. mdpi.comresearchgate.net The nature of the solvent can also significantly influence the tautomeric ratio. mdpi.com
Vibrational spectroscopy, such as IR and Raman, can also provide evidence for tautomerism. mdpi.com Different tautomers will exhibit distinct vibrational spectra, and changes in the spectra under different conditions (e.g., solvent, temperature) can be used to study the equilibrium. researchgate.net Intramolecular hydrogen bonding, for example between the pyrazole N-H and a carbonyl oxygen, can stabilize a particular tautomeric form and lead to characteristic shifts in the corresponding vibrational frequencies. mdpi.comresearchgate.net
Theoretical calculations, often used in conjunction with experimental spectroscopic data, are invaluable for predicting the relative stabilities of different tautomers and for understanding the energetic barriers to their interconversion. researchgate.net These computational studies can help to interpret complex spectra and provide a deeper understanding of the factors that govern tautomeric equilibria and intramolecular interactions in pyrazole derivatives. researchgate.net
Table 5: Spectroscopic and Computational Approaches to Studying Tautomerism in Pyrazoles
| Technique | Application | Key Findings | Reference(s) |
| NMR Spectroscopy | Studying tautomeric equilibria in solution. | Observation of averaged or distinct signals for tautomers depending on the rate of interconversion. Solvent effects on equilibrium. | mdpi.comresearchgate.net |
| Vibrational Spectroscopy (IR/Raman) | Identifying different tautomers through their unique vibrational signatures. | Shifts in vibrational frequencies due to intramolecular hydrogen bonding. | mdpi.comresearchgate.netresearchgate.net |
| Theoretical Calculations (e.g., DFT) | Predicting relative tautomer stabilities and interconversion barriers. | Aiding in the interpretation of experimental spectra and understanding influencing factors. | researchgate.net |
Conclusion
1H-Pyrazole-5-carbonyl azide (B81097) stands out as a chemical intermediate of considerable synthetic value. Its preparation from the corresponding carbohydrazide (B1668358) is straightforward, and its structure is readily confirmed by characteristic spectroscopic signatures, particularly its strong IR absorption around 2140 cm⁻¹. The true power of this molecule lies in the dual reactivity conferred by its constituent parts. The pyrazole (B372694) ring provides a stable, aromatic platform, while the carbonyl azide group serves as a launchpad for diverse transformations. Through the Curtius rearrangement, it offers efficient access to pyrazol-5-yl isocyanates and a subsequent cascade of urea (B33335) and carbamate (B1207046) derivatives. Furthermore, its ability to engage in 1,3-dipolar cycloadditions provides a reliable route to triazole-linked structures. This strategic combination of stability and controlled reactivity ensures that 1H-Pyrazole-5-carbonyl azide will continue to be a valuable tool for synthetic chemists in the construction of novel and complex heterocyclic compounds.
Computational and Theoretical Chemistry Studies of 1h Pyrazole 5 Carbonyl Azide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For 1H-Pyrazole-5-carbonyl azide (B81097), these calculations can predict its geometry, stability, and how it might react.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com It is often favored over more complex ab initio methods because it provides a good balance of accuracy and computational cost, making it suitable for studying a variety of chemical systems, including pyrazole (B372694) derivatives. mdpi.comucla.edu DFT calculations, such as those using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized geometry and energetic profiles of molecules. nih.govmdpi.comcuny.edu
For acyl azides, DFT calculations have been used to determine that conformers with a syn relationship between the carbonyl and azide groups are generally more stable than the anti conformers. nih.gov Theoretical studies on the Curtius rearrangement of acyl azides using DFT have calculated activation barriers that are in good agreement with experimental data. nih.gov For instance, the gas-phase activation barriers for the rearrangement of acetyl, pivaloyl, and phenyl azides have been calculated to be 27.6, 27.4, and 30.0 kcal/mol, respectively. nih.gov
Table 1: Calculated Energetic Properties of Acyl Azides using DFT
| Compound | Calculation Level | Property | Value (kcal/mol) |
|---|---|---|---|
| Acetyl azide | DFT/CBS-QB3 | Conformational Energy Difference (syn vs anti) | 4.5–4.8 nih.gov |
| Acetyl azide | CCSD(T)/6-311+G(d,p) | Activation Energy (Rearrangement) | 26.3 nih.gov |
| Benzoyl azide | DFT (B3LYP/6-311+G(d,p)) | Gas Phase Activation Barrier | 27.8 nih.gov |
This table is generated based on data for related acyl azides and illustrates the type of information that can be obtained for 1H-Pyrazole-5-carbonyl azide through DFT calculations.
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs) and electron density is crucial for understanding the electronic structure and reactivity of a molecule. nih.govnottingham.ac.uk For acyl azides, the attachment of the carbonyl group to the azide significantly influences the molecule's electronic structure, making the arrangements and energies of the molecular orbitals different from those in aryl or alkyl azides. nih.gov The reactivity of these compounds is largely governed by their frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nottingham.ac.ukuwindsor.ca
The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. iiste.org Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), can further characterize intermolecular interactions and electron density features. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to explore charge distribution and donor-acceptor interactions. nih.gov For acyl azides, it has been shown that the N1-N2 bond is longer than the N2-N3 bond, with a significant positive charge on N2 and negative charges on N1 and N3. nottingham.ac.uk
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. The Curtius rearrangement, a key reaction of acyl azides, has been a subject of extensive theoretical study. acs.orgnih.gov This rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. uwindsor.caresearchgate.netacs.org
Initially, the mechanism was thought to involve a discrete acyl nitrene intermediate. nih.gov However, both experimental and computational studies, including Intrinsic Reaction Coordinate (IRC) analyses, suggest that the thermal Curtius rearrangement is a concerted process where the migration of the R group and the loss of dinitrogen occur simultaneously. nih.govnih.gov The migrating group retains its stereochemistry completely. nih.gov
Computational studies on the photolysis of acyl azides indicate a more complex picture, where both a concerted pathway to the isocyanate and a stepwise mechanism involving a nitrene intermediate can operate. nih.gov For example, the photolysis of benzoyl azide has been shown to produce phenyl isocyanate through both a concerted mechanism and via a benzoylnitrene intermediate. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. hilarispublisher.commdpi.comacs.org These simulations are particularly valuable for understanding how a molecule like this compound might behave in a biological system or in solution.
For pyrazole derivatives, MD simulations have been used to study their binding modes with protein targets, identifying stable binding conformations and key interactions that contribute to binding affinity. hilarispublisher.commdpi.comacs.org By simulating the protein-ligand complex, researchers can analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) to assess the stability and structural integrity of the complex in a dynamic environment. mdpi.com These simulations can reveal how substituents on the pyrazole ring influence binding stability by engaging in or disrupting interactions with the protein. hilarispublisher.com
In Silico Approaches for Predicting Chemical Reactivity and Selectivity
In silico methods offer a rapid and cost-effective way to predict the chemical reactivity and selectivity of compounds in the early stages of research. nih.gov For acyl azides, predicting their reactivity is important, especially in the context of drug design, as more reactive acyl glucuronide metabolites have been circumstantially linked to toxicity. nih.gov
A correlation has been established between the degradation half-life of acyl glucuronides and the hydrolysis half-life of the more easily accessible methyl ester derivatives. nih.gov This allows for a quicker assessment of reactivity. Furthermore, the need for kinetic measurements can be eliminated by correlating the methyl ester hydrolysis half-life with predicted ¹³C NMR chemical shifts of the carbonyl carbon and steric descriptors using Partial Least Squares (PLS) models. nih.gov Such in silico predictions can guide the intelligent design of molecules with desired reactivity profiles. nih.gov
Chemometric and Machine Learning Algorithms in Reaction Design and Optimization
Chemometrics and machine learning (ML) are increasingly being applied to chemical reaction design and optimization. arxiv.orgresearchgate.netucla.eduacs.orgresearchgate.net These data-driven approaches can predict reaction outcomes, optimize reaction conditions, and even explore novel chemical spaces. arxiv.orgresearchgate.net
For nitrogen-containing heterocycles like pyrazoles, ML models, such as random forests and artificial neural networks, have been used to predict their formation in complex mixtures like bio-oil. researchgate.netresearchgate.net In synthetic chemistry, Bayesian optimization has demonstrated exceptional performance in tuning ML models and has been applied to reaction optimization. ucla.edu By iteratively learning from experimental data, these algorithms can identify optimal reaction conditions, such as solvent, temperature, and catalyst loading, with a significantly reduced number of experiments. arxiv.org For instance, a human-AI collaborative approach successfully optimized the conditions for an unreported Suzuki-Miyaura cross-coupling reaction to synthesize α-aryl N-heterocycles, achieving a good yield within a limited number of runs. arxiv.org
Emerging Research Frontiers and Future Directions in 1h Pyrazole 5 Carbonyl Azide Chemistry
Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for unlocking the full potential of 1H-pyrazole-5-carbonyl azide (B81097). Current research is focused on designing catalysts that can precisely control the reactivity of the carbonyl azide moiety, leading to enhanced selectivity in various transformations.
One promising avenue is the use of transition metal catalysts. For instance, copper-catalyzed reactions have shown utility in promoting cycloaddition reactions. organic-chemistry.org The development of more sophisticated copper complexes, potentially featuring tailored ligand spheres, could offer greater control over the regioselectivity and stereoselectivity of these reactions. Iron-based catalysts are also gaining attention as a more sustainable and economical alternative. Homogeneous catalytic systems, such as those employing FeCl₃ with polyvinyl pyrrolidine (B122466) (PVP) in green solvents, have been reported for the synthesis of related pyrazole (B372694) derivatives and could be adapted for reactions involving 1H-pyrazole-5-carbonyl azide. mdpi.com
Furthermore, the exploration of nanocatalysts represents a significant frontier. Nano-sized catalysts, such as nano-ZnO and palladium nanoparticles supported on materials like MCM-41, offer high surface area-to-volume ratios and unique electronic properties, which can lead to enhanced catalytic activity and easier recovery and recycling of the catalyst. nih.govnih.gov The application of such systems to the transformations of this compound could lead to more efficient and environmentally friendly synthetic protocols.
Discovery of Unconventional Reaction Pathways and Transformations
Beyond its established reactivity in Curtius rearrangements and cycloadditions, researchers are actively seeking to uncover novel reaction pathways for this compound. vulcanchem.com The inherent reactivity of the azide group, coupled with the electronic nature of the pyrazole ring, suggests the potential for unprecedented transformations.
One area of interest is the exploration of radical-mediated reactions. The generation of azidyl radicals from carbonyl azides through one-electron oxidation has been demonstrated as a viable strategy for C-N₃ bond formation. acs.org This opens up possibilities for novel C-H functionalization and other radical-based transformations involving this compound.
Another emerging area is the investigation of fragmentation-recombination pathways. Unusual reaction processes that lead to unexpected heterocyclic systems through such mechanisms have been observed in related diazo ketone systems. ucla.edu Investigating whether this compound can undergo similar fragmentations could lead to the discovery of novel synthetic routes to complex heterocyclic scaffolds. The Curtius rearrangement itself can be a source of highly reactive isocyanate intermediates, which can participate in a variety of subsequent reactions beyond simple nucleophilic additions, leading to diverse molecular architectures. vulcanchem.com
Strategic Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The integration of this compound into MCRs is a key area for future development.
The carbonyl azide functionality is well-suited for participation in MCRs. For example, a one-pot, three-component reaction involving an alkyl halide, sodium azide, and a terminal alkyne is a known method for synthesizing triazoles. sci-hub.se Adapting this strategy to use this compound, or its in-situ generated precursor, could provide a direct route to pyrazole-tethered triazoles. The development of pseudo-five-component reactions for the synthesis of bis(1H-pyrazol-5-ols) highlights the potential for complex MCRs involving pyrazole building blocks. nih.gov
Furthermore, the isocyanate generated from the Curtius rearrangement of this compound can be trapped in situ by various nucleophiles in a multi-component fashion. This would allow for the rapid generation of a library of diverse urea (B33335), carbamate (B1207046), and other derivatives with potential biological activity. vulcanchem.com The development of novel MCRs that leverage the unique reactivity of both the pyrazole core and the carbonyl azide group will be a significant driver of innovation in this field.
Development of Sustainable and Industrially Relevant Synthetic Protocols
A major focus of modern chemical research is the development of sustainable and environmentally friendly synthetic methods. For this compound, this involves exploring greener reaction conditions and more efficient synthetic routes.
The use of water or aqueous ethanol (B145695) as a reaction solvent is a key aspect of green chemistry. rsc.orghelsinki.fi Research into performing reactions of this compound in such benign solvent systems is crucial. The development of water-tolerant catalysts will be essential for the success of this approach.
Flow chemistry is another area with significant potential for the synthesis and application of this compound. Continuous-flow reactors can offer improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently than traditional batch processes. nih.gov The synthesis of pyrazoles using flow chemistry has been demonstrated, and the application of this technology to the preparation and subsequent reactions of the potentially hazardous carbonyl azide would be a significant advancement. nih.govresearchgate.net
Applications in the Synthesis of Architecturally Complex Organic Molecules
This compound serves as a valuable building block for the synthesis of architecturally complex organic molecules, particularly those with potential medicinal applications. vulcanchem.com The pyrazole scaffold is a common motif in many biologically active compounds.
The ability of the carbonyl azide to be converted into a variety of other nitrogen-containing functional groups allows for the construction of fused heterocyclic systems. For example, derivatives of this compound can be used to synthesize pyrazolo[3,4-b]pyridines and other fused pyrazole systems. helsinki.firesearchgate.net These scaffolds are of interest due to their diverse biological activities. researchgate.net
The synthesis of pyrazole-tetrazole hybrids is another area where this compound could be a key intermediate. The conversion of a nitrile to a tetrazole using sodium azide is a common synthetic route, and a similar strategy could potentially be employed starting from the carbonyl azide or a derivative thereof. mdpi.com
Furthermore, the isocyanate generated from this compound can be used to link the pyrazole core to other complex molecular fragments, leading to the creation of novel hybrid molecules with potentially enhanced biological properties. The synthesis of pyrazole-5-carboxamide derivatives as potential anticancer agents highlights the importance of this class of compounds in medicinal chemistry. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-pyrazole-5-carbonyl azide, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with 1H-pyrazole-5-carboxylic acid derivatives (e.g., esters or acyl chlorides) as precursors. For example, methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) can be converted to the corresponding acyl chloride using thionyl chloride .
- Step 2 : React the acyl chloride with sodium azide (NaN₃) in anhydrous THF or DMF at 0–5°C to minimize side reactions. Maintain a molar ratio of 1:1.2 (acyl chloride:NaN₃) .
- Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate the azide product. Monitor purity by HPLC or GC (>95% purity threshold) .
- Key Variables :
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopic Techniques :
- FT-IR : Confirm azide group presence via strong absorption at ~2100–2200 cm⁻¹ (N₃ stretch) .
- NMR : ¹H NMR peaks for pyrazole protons typically appear at δ 6.5–8.0 ppm, while carbonyl carbons resonate at ~165–175 ppm in ¹³C NMR .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Decomposition Pathways :
- Thermal decomposition (>40°C) releases nitrogen oxides (NOₓ) and CO₂, confirmed by TGA-MS .
- Hydrolysis in aqueous media yields 1H-pyrazole-5-carboxylic acid and hydrazoic acid (HN₃), requiring pH control (pH 6–8) .
- Storage Recommendations :
| Condition | Stability Duration |
|---|---|
| 2–8°C (dry, inert atmosphere) | >6 months |
| Room temperature (ambient light) | <1 week |
Advanced Research Questions
Q. How do computational studies (DFT, MD) predict the reactivity of this compound in cycloaddition reactions?
- DFT Analysis :
- The azide group exhibits a high electrophilicity index (~3.5 eV), favoring [3+2] cycloaddition with alkynes to form tetrazole derivatives. Activation energies for these reactions range from 80–100 kJ/mol .
- Frontier molecular orbital (FMO) analysis shows strong orbital overlap between the azide (LUMO) and alkyne (HOMO) .
- Experimental Validation :
- React with phenylacetylene in toluene at 80°C for 12 h to yield tetrazole derivatives (confirmed by LC-MS and SCXRD) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-azide derivatives?
- Case Study : Antifungal activity discrepancies (IC₅₀ ranging from 2–50 μM) arise from substituent effects.
- Strategy 1 : Systematic SAR studies show that electron-withdrawing groups (e.g., –CF₃) at the pyrazole 3-position enhance activity by 10-fold .
- Strategy 2 : Use standardized assays (e.g., CLSI M38-A2 protocol) to minimize variability in MIC values .
- Data Harmonization :
| Modification | Biological Activity Trend |
|---|---|
| –NO₂ substitution | Increased cytotoxicity, reduced selectivity |
| –NHCOCH₃ substitution | Improved solubility, moderate activity |
Q. How can researchers mitigate risks associated with handling this compound in large-scale syntheses?
- Safety Protocols :
- Avoid dust formation; use wet synthesis methods or ionic liquid solvents to suppress aerosolization .
- Deploy real-time gas sensors for HN₃ detection (TLV: 0.1 ppm) during reactions .
- Scale-Up Considerations :
| Parameter | Optimization |
|---|---|
| Batch Size | <100 g batches reduce exothermic risks |
| Quenching | Use cold aqueous NaHCO₃ to neutralize residual HN₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
